Cis-ruthenium Chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

作用機序

Target of Action

Cis-Ruthenium Chloride primarily targets human lung carcinoma tumor cell line A549 . It also presents a cytotoxic activity towards normal human peripheral blood mononuclear cells (PBMC), but only at very high concentrations .

Mode of Action

This compound interacts with its targets, leading to a reduction in the viability of A549 cells when treated with specific concentrations of the compound . It also presents a dual role on PBMC, stimulating proliferation and interleukin-2 (IL-2) production at low concentration and inducing cytotoxicity, inability to proliferate, and inhibiting IL-2 production at high concentration .

Biochemical Pathways

The compound leads to an accumulation of A549 cells in S phase and an increase in the sub-G1 peak . It induces apoptosis, as observed by the increased numbers of annexin V-positive cells and increased messenger RNA expression of caspase-3 .

Pharmacokinetics

It is known that the compound presents a cytotoxic activity towards normal human pbmc, only at very high concentrations .

Result of Action

The compound causes a reduction in the viability of A549 cells when treated with specific concentrations of the compound for certain durations . It also induces apoptosis in these cells, as evidenced by caspase 3 activation . At low concentrations, the compound induces peripheral blood lymphocytes proliferation and also stimulates them to IL-2 production .

生化学分析

Biochemical Properties

Cis-Ruthenium Chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with triazolopyrimidine-derived ligands in the formation of novel ruthenium (III) complexes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are quite profound. It has been found to have cytotoxic activity towards normal human peripheral blood mononuclear cells (PBMC) at very high concentrations . At low concentrations, it stimulates proliferation and interleukin-2 (IL-2) production, while at high concentrations, it induces cytotoxicity, inhibits the ability to proliferate, and inhibits IL-2 production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been suggested that it binds to the D-loop region of the mitochondrial DNA of cancer stem cells, inhibiting OXPHOS complex-associated transcription, leading to reduced mitochondrial oxygen consumption, membrane potential, and ATP production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Detailed kinetic studies of the hydrolysis of the complexes in the pH range 5–8 have been carried out to determine the stability of the complexes in solution .

準備方法

Cis-ruthenium chloride is typically synthesized by heating ruthenium trichloride in dimethyl sulfoxide (DMSO) under a hydrogen atmosphere. Modern methods have been developed to avoid the use of hydrogen gas, such as using ascorbic acid or refluxing DMSO to reduce the ruthenium . Another method involves microwave synthesis, which significantly reduces the reaction time .

化学反応の分析

Cis-ruthenium chloride undergoes various types of chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, often involving changes in the oxidation state of ruthenium.

Substitution: The DMSO ligands in this compound can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.

Coordination Chemistry: It forms complexes with a variety of ligands, which can alter its chemical properties and reactivity.

Common reagents used in these reactions include phosphines, amines, and other coordinating ligands. The major products formed depend on the specific ligands and reaction conditions used.

科学的研究の応用

Ruthenium complexes, including cis-ruthenium chloride, have been investigated for various medicinal applications, displaying potential as antimalarials, antimicrobial agents, nitric oxide scavengers, and immunosuppressants . Specifically, cis-(dichloro)tetraammineruthenium(III) chloride (cis-[RuCl(2)(NH(3))(4)]Cl) has demonstrated immunomodulatory activity on human peripheral blood mononuclear cells (PBMC) .

Scientific Research Applications of this compound

Immunomodulatory Activity:

- Cis-[RuCl(2)(NH(3))(4)]Cl exhibits a dual role on PBMC. At low concentrations (10-100 microg L(-1)), it stimulates proliferation and interleukin-2 (IL-2) production, while at high concentrations, it induces cytotoxicity, inhibits proliferation, and reduces IL-2 production .

- At low concentrations, cis-[RuCl(2)(NH(3))(4)]Cl does not induce apoptosis on PBMC, as indicated by the small number of annexin V positive cells and the absence of DNA fragmentation .

Anticancer Properties:

- Ruthenium-based agents have been tested for antitumor properties over the past 30 years . They generally exhibit relatively low cytotoxicity and are less toxic than cisplatin, requiring higher therapeutic doses .

- Many ruthenium complexes can increase the lifetime expectancy in tumor-bearing hosts, despite their low cytotoxic potential .

- Ru(III) complexes can remain in a relatively inactive oxidation state until they reach the tumor site, where the lower oxygen content and pH promote reduction to the more reactive Ru(II) oxidation state, potentially providing selective toxicity .

- Ru(III) exhibits a high affinity for transferrin iron-binding sites, which can target Ru(III) complexes to tumors with high transferrin receptor densities .

- The Ru(II) cis-tach diphosphine complexes exhibit anti-proliferative effects, in some cases outperforming cisplatin and other cytotoxic ruthenium complexes .

Case Studies:

- cis-Tach Complexes: A study investigated the in vitro activity of ruthenium cis-tach complexes, demonstrating that a range of diphosphine derivatives exhibit activity against three tumor cell lines, sometimes with greater potency than cisplatin or established anticancer ruthenium complexes .

- Murine B-Cell Lymphoma and Human Breast Adenocarcinoma: A study aimed to verify the in vitro antitumor activity of cis-(dichloro)tetraammineruthenium(III) against Murine B-Cell Lymphoma A-20, Murine Ascitic Sarcoma 180 S-180, and Human Breast Adenocarcinoma SK-B .

Aquation and Stability

- The kinetics of aquation and stability of active species of Ru(II) cis-tach diphosphine complexes have been studied, showing that the chlorido ligand is substituted by water at 298 K with first-order rate constants of 10−2–10−3 s−1, which is considered ideal for potential clinical use as antitumor agents .

- The rate at which the complex is aquated inside the cell is very rapid and not a factor in the intracellular speciation .

Table: Comparison of Cisplatin and Ruthenium Complexes

類似化合物との比較

Cis-ruthenium chloride can be compared with other ruthenium-based compounds, such as:

Ruthenium(III) chloride: Another commonly used ruthenium compound with different oxidation states and reactivity.

Ruthenium Schiff base complexes: These complexes have applications in catalysis and medicinal chemistry, similar to this compound.

Ruthenium(II)–arene complexes: Known for their anticancer properties and different mechanisms of action compared to this compound.

This compound is unique due to its specific ligand environment and its ability to form stable complexes with a variety of ligands, making it versatile in both chemical and biological applications.

特性

CAS番号 |

59091-96-2 |

|---|---|

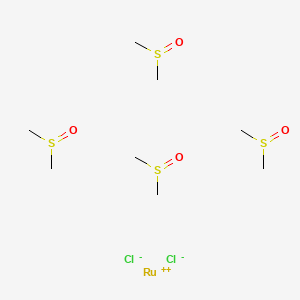

分子式 |

C8H24Cl2O4RuS4 |

分子量 |

484.5 g/mol |

IUPAC名 |

dichlororuthenium;methylsulfinylmethane |

InChI |

InChI=1S/4C2H6OS.2ClH.Ru/c4*1-4(2)3;;;/h4*1-2H3;2*1H;/q;;;;;;+2/p-2 |

InChIキー |

UMJDEUKQHKMAOI-UHFFFAOYSA-L |

SMILES |

CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.[Cl-].[Cl-].[Ru+2] |

正規SMILES |

CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.Cl[Ru]Cl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。